molecular formula C7H5N2Na2O3PS2 B14473395 Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt CAS No. 71605-74-8

Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt

Cat. No.: B14473395
CAS No.: 71605-74-8
M. Wt: 306.2 g/mol
InChI Key: PWZDIJPRXOFGDX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphorothioic acid moiety linked to a benzothiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt typically involves the reaction of phosphorothioic acid derivatives with benzothiadiazole compounds. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .

Scientific Research Applications

Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic O,O,S-acid: This compound shares a similar phosphorothioic acid moiety but differs in its overall structure and reactivity.

    Thiophosphoric acid: Another related compound with a similar phosphorus-sulfur linkage but different substituents.

Uniqueness

Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is unique due to its specific benzothiadiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

71605-74-8

Molecular Formula

C7H5N2Na2O3PS2

Molecular Weight

306.2 g/mol

IUPAC Name

disodium;2,1,3-benzothiadiazol-5-ylmethylsulfanyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C7H7N2O3PS2.2Na/c10-13(11,12)14-4-5-1-2-6-7(3-5)9-15-8-6;;/h1-3H,4H2,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

PWZDIJPRXOFGDX-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=NSN=C2C=C1CSP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.